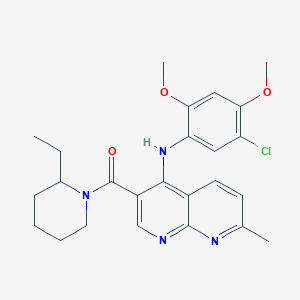

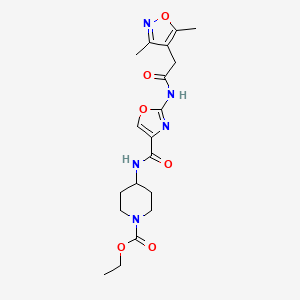

![molecular formula C11H12ClNO2 B2989212 1-[(6-Chloropyridin-3-yl)methyl]cyclobutane-1-carboxylic acid CAS No. 1556671-16-9](/img/structure/B2989212.png)

1-[(6-Chloropyridin-3-yl)methyl]cyclobutane-1-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

1-[(6-Chloropyridin-3-yl)methyl]cyclobutane-1-carboxylic acid and its derivatives have been extensively researched for their synthesis, structural characteristics, and potential applications in various scientific fields. A study detailed the synthesis and crystal structure of related pyrazole derivatives, highlighting their stability and potential for further application in chemical synthesis and material science (Shen et al., 2012). Another research focused on the reactivities of 1-substituted cyclobutene derivatives, exploring their potential in ring-opening metathesis polymerization (ROMP), which could be significant for developing new polymeric materials (Song et al., 2010).

Catalysis and Reaction Mechanisms

The gold-catalyzed cycloisomerizations of 1,6-ene-ynamides, leading to cyclobutanones and other compounds, underscore the importance of 1-[(6-Chloropyridin-3-yl)methyl]cyclobutane-1-carboxylic acid derivatives in catalysis and synthetic organic chemistry (Couty et al., 2009). These reactions proceed under mild conditions and offer high diastereoselectivities, which are crucial for the synthesis of complex organic molecules.

Photocyclic Reactions and Material Science

The compound's derivatives have shown interesting behaviors in photocyclic reactions, which could have implications in material science and organic synthesis. For example, the photocycloaddition of ethyl 2,3-dioxopyrrolidine-4-carboxylates to alkenes results in ethyl 2,3-dioxohexahydroazepine-6-carboxylates, indicating the potential for creating novel cyclic compounds through light-induced processes (Reid & Silva, 1983).

Biomedical Research and Imaging

In biomedical research, fluorine-18 labeled 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC) has been synthesized for use in positron emission tomography (PET), showcasing the compound's derivatives as valuable tools in tumor delineation and imaging (Shoup & Goodman, 1999). This highlights the potential of such compounds in diagnostic medicine and oncology, providing insights into tumor metabolism and aiding in the detection and monitoring of cancer.

Safety And Hazards

Zukünftige Richtungen

The future research directions for this compound could involve exploring its potential uses in pharmaceutical or agrochemical applications, given the known utility of chloropyridines in these areas . Further studies could also focus on developing efficient synthetic methods for this and related compounds.

Eigenschaften

IUPAC Name |

1-[(6-chloropyridin-3-yl)methyl]cyclobutane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO2/c12-9-3-2-8(7-13-9)6-11(10(14)15)4-1-5-11/h2-3,7H,1,4-6H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPRZSOGRGWFIPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(CC2=CN=C(C=C2)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(6-Chloropyridin-3-yl)methyl]cyclobutane-1-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

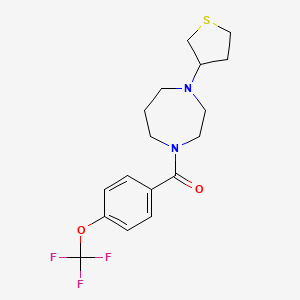

![1-[2-[(2-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2989135.png)

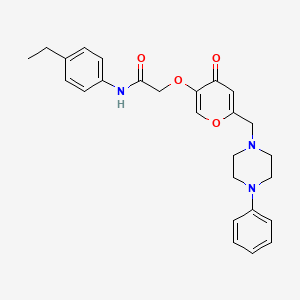

![2-{[2-(4-chlorophenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2989138.png)

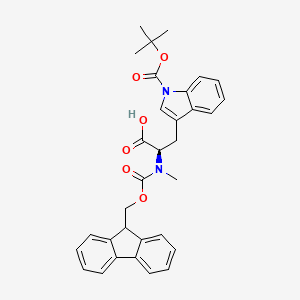

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[3-(2,3,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2989142.png)

![2-{[1-(4-Ethoxy-3-fluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2989144.png)

![1-[4-(3-Chlorophenyl)piperazino]-3-{[3-(trifluoromethyl)phenyl]sulfanyl}-2-propanol](/img/structure/B2989146.png)

![3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methoxybenzyl)propanamide](/img/structure/B2989149.png)

![2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-nitrophenyl)acetamide](/img/structure/B2989150.png)

![2-p-Tolylbenzo[d]imidazo[2,1-b]thiazole-3-carboxaldehyde](/img/structure/B2989151.png)

![5-(1,3-benzodioxol-5-ylmethylsulfamoyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-fluorobenzamide](/img/structure/B2989152.png)